molecular formula C19H19ClN4O B14991600 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B14991600
M. Wt: 354.8 g/mol
InChI Key: VDSIEVGSPGDSNL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the piperazine ring: The oxadiazole derivative is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative is reacted with a chlorobenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The oxadiazole ring might contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Studied for its potential antidepressant effects.

    1-(3-Chlorophenyl)-4-(2-methylphenyl)piperazine: Investigated for its antimicrobial activity.

Uniqueness

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to the presence of the oxadiazole ring, which can impart different chemical and biological properties compared to other piperazine derivatives. This structural feature might enhance its ability to interact with specific biological targets or improve its pharmacokinetic profile.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H19ClN4O/c20-16-7-4-8-17(13-16)24-11-9-23(10-12-24)14-18-21-22-19(25-18)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2

InChI Key

VDSIEVGSPGDSNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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